Product packaging for Octylsulfamate(Cat. No.:)

Octylsulfamate

Cat. No.: B1260310
M. Wt: 208.3 g/mol
InChI Key: OGEUVWJPDIDHBN-UHFFFAOYSA-M
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Description

Octylsulfamate is a chemical compound with the molecular formula C8H18NO3S and an average molecular mass of 208.296 g/mol . It belongs to the class of sulfamate compounds, which are known to act as effective inhibitors of carbonic anhydrase (CA) enzymes . These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction critical to physiological processes such as pH regulation, respiration, and bone resorption . The sulfamate group (-O-SO2-NH2) is a key pharmacophore that coordinates the zinc ion in the active site of CAs, making sulfamate-based compounds a prominent area of investigation in medicinal chemistry . Research into sulfamate inhibitors, including those with varying alkyl chain lengths, aims to develop therapies for conditions like cancer, glaucoma, and osteoporosis . While specific biological data for this compound may be limited, its structural features make it a candidate for research focused on optimizing CA inhibitor selectivity and potency. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18NO3S- B1260310 Octylsulfamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18NO3S-

Molecular Weight

208.3 g/mol

IUPAC Name

N-octylsulfamate

InChI

InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)/p-1

InChI Key

OGEUVWJPDIDHBN-UHFFFAOYSA-M

SMILES

CCCCCCCCNS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Methodological Advancements in Octylsulfamate Synthesis

Established Synthetic Routes for Octylsulfamate Formation

The synthesis of this compound, like other alkylsulfamates, is primarily achieved through a few established chemical reactions. A common and direct method involves the reaction of a corresponding alcohol with a sulfamoylating agent. For instance, this compound can be synthesized from 1-octanol (B28484). Another versatile approach involves the reaction of 1,ω-aminoalcohols with arylsulfonyl chlorides to form intermediate sulfonamides, which are then reacted with sulfamoyl chloride. nih.govmdpi.com This two-step process allows for the synthesis of a diverse library of substituted phenylsulfonamidoalkyl sulfamates. nih.govmdpi.com

A general synthetic scheme for the formation of sulfamates involves the reaction of an alcohol with sulfamoyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). nih.govmdpi.com The reaction proceeds by nucleophilic attack of the alcohol on the sulfur atom of the sulfamoyl chloride, with the base serving to neutralize the hydrochloric acid byproduct.

The synthesis of related compounds, such as ionic liquids with an octylsulfate anion, often involves a two-step process of quaternization followed by anion exchange. mdpi.com While not directly the synthesis of this compound, these methods highlight the chemical manipulations involving the octyl sulfate (B86663) moiety.

Mechanistic Elucidation of Alkylsulfamate Bond Formation

The formation of the alkylsulfamate bond is a nucleophilic substitution reaction at the sulfur atom of a sulfamoylating agent. In the case of using sulfamoyl chloride, the reaction with an alcohol, such as 1-octanol, proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom. This is typically facilitated by a base to abstract the proton from the alcohol, increasing its nucleophilicity, and to scavenge the HCl formed during the reaction. nih.govmdpi.com

The mechanism can be influenced by the nature of the reactants and the reaction conditions. For instance, in the synthesis of related sulfonamides, the reaction between an amino alcohol and an arylsulfonyl chloride is a key step. nih.govmdpi.com The subsequent reaction with sulfamoyl chloride to form the sulfamate (B1201201) likely follows a similar nucleophilic substitution pathway.

Quantum chemical calculations have been employed to investigate the mechanism of similar enzymatic reactions, such as the acylation of an enzyme, providing insights into the energy profiles and rate-limiting steps. uni-graz.at While specific mechanistic studies on this compound synthesis are not prevalent in the provided search results, the general principles of nucleophilic acyl substitution provide a sound basis for understanding the bond-forming process.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key variables that are typically optimized include temperature, reaction time, choice of solvent, catalyst, and the stoichiometry of the reactants. whiterose.ac.uksigmaaldrich.com The goal is to find the conditions that favor the formation of the desired product over side reactions. umich.edu

For example, in the synthesis of substituted phenylsulfonamido-alkyl sulfamates, the reaction conditions are specified as 0 °C to 20 °C for 3–24 hours in dichloromethane with triethylamine as the base. nih.govmdpi.com These conditions represent an optimization to achieve good yields of the desired sulfamates.

Strategies for reaction optimization can range from the one-factor-at-a-time (OFAT) method, where one parameter is varied while others are kept constant, to more sophisticated Design of Experiments (DoE) methodologies. whiterose.ac.uk DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more efficient and comprehensive optimization. uni-mainz.de Machine learning-guided strategies are also emerging as powerful tools for predicting and optimizing reaction conditions, leveraging large datasets to improve yield and selectivity. chemrxiv.org

Key Parameters for Reaction Optimization

ParameterDescriptionTypical Considerations for this compound Synthesis
TemperatureAffects reaction rate and selectivity.Lower temperatures (e.g., 0 °C) may be used to control exothermicity and improve selectivity. nih.govmdpi.com
Reaction TimeDuration required for the reaction to reach completion.Can range from a few hours to 24 hours, depending on the specific reactants and conditions. nih.govmdpi.com
SolventThe medium in which the reaction is carried out.Dichloromethane is a common choice. nih.govmdpi.com The use of greener solvents is a key consideration in modern synthesis. purkh.com
CatalystA substance that increases the rate of a reaction without being consumed.While not always required for sulfamoylation, the choice of catalyst can be critical in related syntheses. instituteofsustainabilitystudies.com
Reactant StoichiometryThe molar ratio of the reactants.Using an excess of one reactant can drive the reaction to completion but may complicate purification.

Principles of Green Chemistry Applied to this compound Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.com These principles are increasingly being applied to the synthesis of various chemicals, including this compound, to enhance sustainability.

Atom Economy and Environmental Footprint Assessment in this compound Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how much of the reactants' atoms are incorporated into the final desired product. rsc.orgnwnu.edu.cn The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. In the synthesis of this compound from 1-octanol and sulfamoyl chloride, the primary byproduct is hydrochloric acid. The atom economy can be improved if this byproduct can be utilized in a subsequent step or if an alternative synthetic route with fewer byproducts is developed.

Development of Sustainable Solvents and Catalytic Systems for this compound Pathways

The choice of solvents and catalysts has a significant impact on the greenness of a chemical process. purkh.cominstituteofsustainabilitystudies.com Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of pharmaceutical and chemical manufacturing. acs.org Green chemistry encourages the use of safer, more sustainable solvents such as water, supercritical fluids (like CO2), and ionic liquids. purkh.comijcps.orgorientjchem.org For instance, ionic liquids, which are salts with low melting points, are being explored as environmentally benign alternatives to conventional solvents in various reactions. ijcps.orgresearchgate.netresearchgate.net

In the context of catalysis, the use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. instituteofsustainabilitystudies.com The development of highly active and selective catalysts, including transition metal catalysts and biocatalysts, can lead to more efficient and cleaner synthetic routes. uni-graz.atbeilstein-journals.org For this compound synthesis, exploring catalytic methods that avoid the use of stoichiometric reagents would be a significant advancement in green chemistry. Supported ionic liquid phase (SILP) catalysis is one such approach where a homogeneous catalyst is immobilized in a thin layer of ionic liquid on a solid support, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net

Sustainable Solvents and Catalytic Systems

ApproachDescriptionPotential Application in this compound Synthesis
Green SolventsEnvironmentally benign solvents that are less toxic and more recyclable. purkh.comReplacing traditional solvents like dichloromethane with options such as ionic liquids, supercritical CO2, or bio-based solvents. orientjchem.org
Homogeneous CatalysisCatalyst is in the same phase as the reactants.Development of a soluble catalyst that can efficiently promote the sulfamoylation reaction under mild conditions.
Heterogeneous CatalysisCatalyst is in a different phase from the reactants.Using a solid-supported catalyst that can be easily separated from the reaction mixture and recycled.
BiocatalysisUse of enzymes as catalysts.Exploring enzymes that can catalyze the formation of the sulfamate bond with high selectivity. uni-graz.at
Supported Ionic Liquid Phase (SILP) CatalysisA homogeneous catalyst is dissolved in an ionic liquid coated on a solid support. researchgate.netCould offer a recyclable catalytic system for this compound synthesis.

Strategies for Waste Minimization and Process Intensification

Waste minimization is a fundamental principle of green chemistry and sustainable manufacturing. texas.govomu.edu.tr It involves a hierarchical approach, with source reduction being the most preferred option, followed by recycling, treatment, and finally, disposal. texas.govservice.gov.uk In the context of this compound production, waste can be minimized by optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of byproducts. whiterose.ac.uk Another strategy is to find uses for any byproducts generated, turning a waste stream into a valuable co-product. rsc.org

Process intensification refers to the development of innovative equipment and techniques that lead to smaller, cleaner, safer, and more energy-efficient processes. fraunhofer.demdpi.com This can be achieved through various means, such as using microreactors, which offer high surface-to-volume ratios, leading to better heat and mass transfer, and enabling reactions to be run under harsher conditions more safely. fraunhofer.de Converting batch processes to continuous flow systems can also lead to significant improvements in efficiency, consistency, and scalability, while also minimizing waste. ncl.ac.uk For this compound synthesis, adopting continuous flow technology could lead to a more intensified and sustainable manufacturing process. mdpi.comfigshare.com

Chemo- and Regioselective Derivatization Strategies for this compound Precursors

The synthesis of this compound and its derivatives relies on the strategic functionalization of its precursors, primarily long-chain alcohols and amines. Methodological advancements have focused on achieving high levels of chemo- and regioselectivity, which is crucial for creating structurally defined molecules. These strategies often involve the use of directing groups and tailored catalysts to control the position and type of chemical modification on the octyl backbone.

A prevalent strategy for the synthesis of alkyl sulfamates involves the reaction of an alcohol with sulfamoyl chloride. In the context of this compound, the precursor is typically 1-octanol. A general procedure involves reacting the alcohol with sulfamoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. This method provides a direct route to the desired sulfamate. mdpi.comnih.gov

For the creation of more complex, functionalized this compound precursors, researchers have explored advanced catalytic systems that enable the selective activation of C-H bonds. While not exclusively demonstrated on this compound itself, these methodologies are broadly applicable to long-chain alkyl compounds. One such approach is the use of sulfamate esters as directing groups to guide functionalization to specific carbon atoms along the alkyl chain. This strategy has been successfully employed for chlorination and xanthylation at the C(3) position of unactivated alkyl centers. google.com

Another powerful technique involves photocatalysis in combination with hydrogen atom transfer (HAT) catalysis. This dual catalytic approach allows for the functionalization of unactivated C(sp³)-H centers with a wide range of functionalities. By using a sulfonamide directing group, it is possible to achieve remote C-H functionalization, demonstrating high functional group compatibility and operational simplicity. rsc.org

The following table summarizes a general synthetic approach for alkyl sulfamates, which is applicable to the synthesis of this compound from its precursor, 1-octanol.

Table 1: General Synthesis of Alkyl Sulfamates

Step Description Reactants Reagents & Conditions Product Type

Further illustrating the derivatization of precursors, a study on the synthesis of a library of substituted phenylsulfonamido-alkyl sulfamates provides a relevant example. In this work, 8-amino-octanol was used as a precursor. The amino group was first reacted with an arylsulfonyl chloride, and the hydroxyl group was subsequently converted to a sulfamate using sulfamoyl chloride. mdpi.com This highlights a chemo- and regioselective approach where two different functional groups on the precursor are selectively derivatized.

The table below outlines the reaction yields for the synthesis of various phenylsulfonamido-alkyl sulfamates, demonstrating the versatility of the synthetic route for precursors with varying chain lengths.

Table 2: Synthesis of Phenylsulfonamido-Alkyl Sulfamates

Precursor Amine Product Chain Length (n) Yield (%)
5-aminopentan-1-ol 5-(Phenylsulfonamido)pentyl Sulfamate 5 -
6-aminohexan-1-ol 6-(Phenylsulfonamido)hexyl Sulfamate 6 -
8-aminooctan-1-ol 8-(Phenylsulfonamido)octyl Sulfamate 8 53

Data sourced from Thallauer, et al. (2021). mdpi.com

These methodologies underscore the progress in the selective synthesis of complex sulfamate-containing molecules. The ability to precisely control the derivatization of precursors like 1-octanol and 8-amino-octanol is fundamental to accessing a diverse range of this compound analogues for various applications.

Fundamental Reaction Mechanisms and Kinetics of Octylsulfamate

Detailed Examination of Reaction Pathways Involving the Sulfamate (B1201201) Moiety

The reactivity of octylsulfamate is largely dictated by the sulfamate functional group (-OSO₂NH₂). This moiety can participate in a variety of chemical transformations, influenced by the electronic and steric effects of the octyl group.

The sulfamate group in this compound possesses both electrophilic and nucleophilic characteristics. The sulfur atom is electron-deficient due to the presence of two highly electronegative oxygen atoms and a nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the lone pair of electrons on the nitrogen atom and the oxygen atoms can act as nucleophiles.

Electrophilic Behavior: The sulfur atom in the sulfamate group is a key electrophilic center. It can be attacked by nucleophiles, leading to the cleavage of the S-O or S-N bond. For instance, in hydrolysis reactions, a water molecule or a hydroxide (B78521) ion can attack the sulfur atom. researchgate.net The electrophilicity of the sulfur is a central theme in many reactions involving sulfamates.

Nucleophilic Behavior: The nitrogen atom of the sulfamate group can act as a nucleophile, particularly after deprotonation. This is evident in reactions like N-alkylation or in intramolecular cyclizations where the nitrogen attacks an electrophilic center within the same molecule. acs.org The oxygen atoms can also exhibit nucleophilic character, for example, by attacking a proton in acidic conditions. youtube.com

The interplay between the electrophilic sulfur and the nucleophilic nitrogen and oxygen atoms governs the diverse reactivity of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the reaction mechanisms of sulfamate-containing compounds. acs.orgrutgers.edu These studies provide valuable information on the structures and energies of reactants, intermediates, transition states, and products. rsc.orgosti.govnih.gov

Theoretical studies on the hydrolysis of aryl sulfamates suggest that the reaction can proceed through different pathways depending on the conditions. For instance, in solution, aryl sulfamate monoanions are proposed to hydrolyze via an Sₙ1-like mechanism, involving a sulfonylamine (SO₂NH) intermediate. This is in contrast to aryl sulfates, which tend to follow an Sₙ2 pathway. acs.org The stability of the potential intermediates and the energy barriers of the transition states are key factors determining the favored reaction pathway. rutgers.eduresearchgate.net

Computational studies on enzyme-catalyzed reactions involving sulfamates have also provided insights. For example, in the context of sulfatase inactivation by aryl sulfamates, theoretical calculations have helped to identify the most likely structure of the irreversibly modified enzyme active site. acs.org These computational approaches allow for the investigation of transient species that are difficult to observe experimentally. rutgers.edu

Analysis of Electrophilic and Nucleophilic Behavior of this compound

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering a deeper understanding of the factors that influence reactivity.

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of the rate is described by the activation energy (Ea). acs.orglibretexts.org For sulfamate esters, kinetic studies have been performed to determine these parameters for various transformations, such as hydrolysis. researchgate.net

For example, the hydrolysis of some sulfamate esters has been shown to be pH-dependent. In acidic to neutral conditions (pH ~1-8), a solvolytic Sₙ2 mechanism is often observed. researchgate.net At higher pH, a base-promoted elimination (E1cB) mechanism can become dominant. researchgate.net

Table 1: Illustrative Rate Constants for Reactions of Compounds Structurally Related to this compound

ReactantReactionRate Constant (k)Temperature (°C)Reference
1-Octanol (B28484)Reaction with SO₄⁻•3.4 x 10⁸ M⁻¹s⁻¹Not specified researchgate.net
MethanolReaction with SO₄⁻•1.0 x 10⁷ M⁻¹s⁻¹Not specified researchgate.net
p-XC₆H₄OSO₂NH₂Hydrolysis at pH 2Varies with substituent XNot specified researchgate.net

The rate of a chemical reaction can be significantly influenced by the solvent and the temperature. ku.edunih.govresearchgate.net

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby affecting the reaction rate. uchile.cl For reactions involving charged species, polar solvents are generally favored as they can solvate the charges. ku.edu For instance, in Sₙ2 reactions, polar aprotic solvents can accelerate the rate by solvating the cation but not the nucleophile. ku.edu The choice of solvent can also influence the reaction mechanism itself. nih.gov

Temperature Dependence: Generally, reaction rates increase with temperature, as more molecules have sufficient kinetic energy to overcome the activation energy barrier. libretexts.orgsciepub.com The relationship between the rate constant and temperature is described by the Arrhenius equation. sciepub.commdpi.com Experimental studies on the temperature dependence of reactions allow for the determination of the activation energy, providing further insight into the reaction mechanism. sciepub.commdpi.com For example, the activation energies for the reaction of various organic compounds with the hydroxyl radical have been determined to be in the range of 6 to 17 kJ mol⁻¹. researchgate.net

Determination of Rate Constants and Activation Energies for Key Reactions

Exploration of Catalytic Reactions Mediated by or Involving this compound

Sulfamate esters, including by extension this compound, can be involved in various catalytic reactions, either as a substrate or as a directing group.

Recent research has shown that the sulfamate group can be a valuable tether in catalytic intramolecular C-H amination reactions. nih.govacs.org These reactions, often catalyzed by transition metals like rhodium or iron, allow for the selective formation of C-N bonds, leading to the synthesis of valuable nitrogen-containing heterocyclic compounds. nih.govacs.org In these processes, the sulfamate group acts as a precursor to a reactive nitrene intermediate which then inserts into a C-H bond.

Furthermore, sulfamates have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the sulfamate group can act as a leaving group. nih.gov Gold-catalyzed intramolecular dehydrative amination of sulfamate esters tethered to allylic alcohols provides another route to cyclic sulfamidates. x-mol.net Additionally, enantioselective cyclization reactions of sulfamates have been developed using chiral catalysts. acs.org

These examples highlight the synthetic utility of the sulfamate moiety in modern catalytic chemistry, suggesting that this compound could be a viable substrate in similar transformations.

Computational Chemistry and Theoretical Modeling of Octylsulfamate Systems

Ab Initio and Density Functional Theory (DFT) Studies on Octylsulfamate

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the fundamental properties of molecules from first principles, without the need for empirical parameters. acs.org These approaches are crucial for understanding the intrinsic characteristics of this compound.

The electronic structure of this compound is characterized by the interplay between the hydrophobic octyl chain and the polar sulfamate (B1201201) headgroup. DFT calculations are instrumental in elucidating the distribution of electron density across the molecule, which governs its reactivity and intermolecular interactions.

While specific DFT studies on this compound are not extensively documented in the literature, insights can be drawn from computational analyses of related molecules like N-methylsulfamate (CH₃NHSO₃⁻) and sulfamic acid (H₂NSO₃H). acs.orgresearchgate.net For instance, in sulfamic acid and its derivatives, the nitrogen and oxygen atoms of the sulfamate group exhibit negative partial charges, making them potential sites for electrophilic attack and coordination with cations. researchgate.netmdpi.com The sulfur atom, being bonded to three oxygen atoms and a nitrogen atom, carries a significant positive charge. The long octyl chain, in contrast, is largely nonpolar, with a relatively neutral charge distribution along the carbon backbone.

A recent study using ab initio molecular dynamics (AIMD) on N-methylsulfamate (NMSM) provides valuable data for understanding the charge characteristics of the sulfamate group. acs.org These calculations are essential for developing accurate force fields for classical molecular dynamics simulations. The distribution of atomic charges is a key determinant of the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show a high negative potential around the sulfamate group's oxygen atoms, indicating their propensity for hydrogen bonding and metal ion coordination. ufms.brmdpi.com

Table 1: Representative Theoretical Atomic Charges for a Sulfamate Group Analog (N-methylsulfamate)

AtomRepresentative Charge (e)Method/Basis SetReference
S+1.3 to +1.5DFT/AIMD acs.org
O (sulfonyl)-0.8 to -1.0DFT/AIMD acs.org
N-0.9 to -1.1DFT/AIMD acs.org
H (on N)+0.4 to +0.5DFT/AIMD acs.org
C (alpha)-0.2 to -0.4DFT/AIMD acs.org

Note: The values in this table are illustrative, based on computational studies of N-methylsulfamate, and serve as an approximation for the sulfamate moiety in this compound. Actual charges can vary depending on the specific conformation and computational method.

The bonding in this compound involves covalent linkages within the octyl chain and the sulfamate group. The S-N and S-O bonds in the sulfamate group have a high degree of polar covalent character due to the large electronegativity differences between the atoms.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the n-octyl chain and the bonds connecting the chain to the sulfamate group. The long alkyl chain can adopt numerous conformations, ranging from an extended all-trans state to more compact gauche arrangements.

Computational studies on long-chain alkanes have shown that the energy barrier for rotation around C-C bonds is relatively low, allowing for rapid interconversion between conformers at room temperature. acs.org The most stable conformation is typically the fully extended, zig-zag chain, which minimizes steric hindrance. However, in different environments, such as in solution or in aggregated states, gauche conformations can become significantly populated.

The rotation around the C-O and O-S bonds of the sulfamate ester linkage also contributes to the conformational landscape. Theoretical studies on similar molecules, like sulfonate esters, have investigated the rotational barriers around these bonds. rsc.org For this compound, a comprehensive conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify low-energy conformers and the transition states connecting them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. copernicus.orgnih.gov While specific data for this compound is not available, general principles of conformational analysis suggest a complex landscape with multiple local energy minima. researchgate.netresearchgate.net

Electronic Structure, Charge Distribution, and Bonding Characteristics

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as aggregation and solvation. rsc.orgmdpi.com

The amphiphilic nature of this compound, with its polar sulfamate head and nonpolar octyl tail, drives its self-assembly into aggregates like micelles in aqueous solutions. MD simulations have been extensively used to study the aggregation of similar surfactant molecules, such as sodium octyl sulfate (B86663) and ionic liquids with octylsulfate anions. researchgate.netrsc.org

These simulations reveal that in water, the hydrophobic octyl chains tend to cluster together to minimize their contact with water molecules, forming the core of the aggregate. acs.org The hydrophilic sulfamate headgroups remain on the surface of the aggregate, interacting with the surrounding water. MD simulations can provide detailed information on the size, shape, and internal structure of these aggregates. For instance, studies on 1-alkyl-3-methylimidazolium octylsulfate ionic liquids have shown that the aggregation morphology can transition from globular to sponge-like and layer-like structures depending on the cation's alkyl chain length. acs.org

The primary intermolecular forces driving aggregation are the hydrophobic effect, van der Waals interactions between the alkyl chains, and electrostatic and hydrogen-bonding interactions between the sulfamate headgroups and water or counterions. acs.orgrsc.org

Table 2: Key Intermolecular Interactions Involving this compound

Interacting SpeciesDominant Interaction Type(s)Significance
This compound (tail) - this compound (tail)Van der Waals forces, Hydrophobic interactionsDrives aggregation and formation of micellar cores.
This compound (head) - WaterHydrogen bonding, Ion-dipole interactionsGoverns solubility and stabilizes aggregate surfaces.
This compound (head) - Counterion (e.g., Na⁺)Electrostatic (ion-ion) interactionsInfluences micelle size, shape, and stability.
This compound (head) - this compound (head)Electrostatic repulsion (can be screened by counterions)Affects packing and curvature of the aggregate surface.

Solvation plays a critical role in the behavior of this compound, influencing its conformation, aggregation, and reactivity. MD simulations can model the arrangement of solvent molecules around the this compound anion, providing a detailed picture of the solvation shell.

In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the oxygen and nitrogen atoms of the sulfamate headgroup. researchgate.net The structure of water in the first solvation shell is highly ordered compared to bulk water. acs.orgacs.org The hydrophobic octyl chain, on the other hand, disrupts the hydrogen-bonding network of water, which is the molecular origin of the hydrophobic effect.

The dynamics of solvation, or how the solvent shell reorganizes in response to changes in the solute, can also be studied. For instance, simulations of the sulfate anion in water have shown that the residence time of water molecules in the first solvation shell is on the picosecond timescale. acs.org Similar dynamics would be expected for the sulfamate headgroup. The calculation of solvation free energy, which quantifies the energetic favorability of dissolving a molecule in a solvent, can be performed using advanced MD techniques and provides a crucial link between molecular simulations and macroscopic thermodynamic properties. nih.govresearchgate.net

Simulation of Intermolecular Interactions and Aggregation Phenomena

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models and machine learning, aims to correlate the structural or quantum chemical properties of molecules with their reactivity or biological activity. nih.govresearchgate.net

For this compound, predictive models could be developed to understand its reactivity in various chemical transformations. The reactivity of the sulfamate group is of particular interest. For example, the hydrolysis of sulfamate esters can proceed through different mechanisms depending on the molecular structure and reaction conditions. acs.orgresearchgate.net Computational models can help elucidate these reaction pathways and predict reaction rates. DFT calculations can determine the energies of reactants, transition states, and products, providing a quantitative measure of the reaction barrier. nih.gov

QSAR models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric parameters, to predict reactivity. acs.orgnih.govnih.govmdpi.com For instance, a QSAR model for the oxidation of contaminants by sulfate radicals used the HOMO-LUMO energy gap as a key descriptor. nih.gov While a specific QSAR model for this compound has not been reported, such an approach could be used to predict its reactivity towards various reagents or its inhibitory potential against specific enzymes. nih.govacs.org The development of these models relies on the availability of consistent experimental data for a series of related compounds to train and validate the model. researchgate.net

Computational Prediction of Reaction Outcomes and Stereochemical Control

The prediction of reaction outcomes and the rational design of stereoselective syntheses are cornerstones of modern chemistry, significantly enhanced by computational methods. For sulfamate systems, including the prospective study of this compound, computational chemistry offers powerful tools to elucidate reaction mechanisms, predict product formation, and understand the origins of stereoselectivity.

Theoretical investigations into the reactivity of sulfamates often employ Density Functional Theory (DFT) and other high-level quantum mechanical methods. researchgate.netnih.gov These approaches can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. mdpi.com For instance, computational studies on the palladium-catalyzed amination of aryl sulfamates have shown that the oxidative addition of the aryl sulfamate is the rate-limiting step. acs.org Such mechanistic insights are crucial for optimizing reaction conditions to favor desired products.

In the context of stereochemical control, computational modeling can be instrumental. While direct studies on this compound are not available, research on related compounds demonstrates the utility of these methods. researchgate.net By modeling the transition states of reactions involving chiral catalysts or substrates, chemists can predict which stereoisomer is likely to form preferentially. k-state.edu Understanding the non-covalent interactions that govern stereoselectivity allows for the rational design of catalysts and reaction conditions to achieve high levels of enantiomeric or diastereomeric excess. For a molecule like this compound, which possesses a chiral center if the octyl group is branched, computational methods could predict the stereochemical outcome of its synthesis or its interactions in a chiral environment.

The general workflow for predicting reaction outcomes and stereochemistry for a hypothetical reaction involving this compound would involve:

Building accurate 3D models of the reactants, catalysts, and solvent molecules.

Using quantum mechanical methods (like DFT) to calculate the energies of various possible reaction pathways.

Identifying the lowest energy transition states, which correspond to the most likely reaction pathways.

Analyzing the structures of these transition states to understand the factors controlling regioselectivity and stereoselectivity.

Development of QSAR/QSPR Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. acs.orgsrce.hr These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for synthesis and testing. nih.govresearchgate.net

For sulfamate analogues, QSAR and QSPR studies have been successfully applied to predict a range of properties. For example, QSAR models have been developed to understand the sweetness of sulfamate derivatives, identifying key molecular features that contribute to this property. acs.orgajol.infoscielo.org.za In these studies, various molecular descriptors are calculated for a set of known sulfamates and then used to build a mathematical model that can predict the sweetness of new, untested compounds.

Key molecular descriptors often employed in QSAR/QSPR studies of sulfamates and other organic molecules include:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Randić index). researchgate.net

Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties (e.g., HOMO/LUMO energies, partial charges, dipole moment). researchgate.net

Geometrical descriptors: These describe the 3D shape of the molecule (e.g., molecular surface area, volume). nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and molar refractivity. ajol.info

A typical QSAR/QSPR study on sulfamate analogues would involve the following steps:

Assembling a dataset of sulfamate compounds with experimentally measured activity or property data.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. acs.org

Validating the model using internal and external validation techniques to ensure its robustness and predictive power.

The resulting QSAR/QSPR equations can then be used to predict the properties of novel sulfamate analogues, including hypothetical derivatives of this compound, guiding the design of new compounds with desired characteristics.

Below are illustrative data tables from QSAR studies on sulfamate analogues, demonstrating the types of models and descriptors used.

Table 1: Example of Descriptors Used in a QSAR Study of Sulfamate Sweeteners

Descriptor TypeExample DescriptorRelevance
ElectronicIonization PotentialRelates to the ease of removing an electron, influencing intermolecular interactions. ajol.info
StericMolar RefractivityAn indicator of molecular volume and polarizability. ajol.info
Field-BasedMolecular Field Analysis (MFA) Grid PointsRepresents the steric and electrostatic fields around the molecule, crucial for receptor binding. acs.org

Table 2: Illustrative QSAR Model for Sulfamate Activity

Model EquationStatistical ParametersInterpretation
log(Activity) = 0.5logP - 0.2PSA + 1.5*DipoleR² = 0.85, Q² = 0.78This hypothetical model suggests that activity increases with lipophilicity (logP) and dipole moment, and decreases with polar surface area (PSA). R² and Q² values indicate good model fit and predictive ability.

Advanced Analytical Methodologies for Octylsulfamate Characterization

Spectroscopic Techniques for Octylsulfamate Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. faccts.de For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms and their neighboring environments. mnstate.edupressbooks.pub In this compound, the spectrum would show distinct signals for the protons on the octyl chain and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons. chemistrystudent.com For instance, the protons closer to the electronegative oxygen and sulfur atoms of the sulfamate (B1201201) group would appear at a lower field (higher ppm value) compared to the terminal methyl group protons of the octyl chain. carlroth.com Spin-spin coupling between adjacent non-equivalent protons can lead to signal splitting, providing further structural information based on the n+1 rule. chemistrystudent.com

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. savemyexams.comwikipedia.org Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. masterorganicchemistry.comlibretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms. wikipedia.org The carbon atom attached to the oxygen of the sulfamate group would be significantly deshielded and appear at a higher chemical shift. A representative ¹³C NMR spectrum of this compound shows signals corresponding to the eight distinct carbon atoms of the octyl chain. spectrabase.com

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR (¹⁵N NMR) is used to probe the nitrogen atom in the sulfamate group. Although less sensitive than ¹H NMR, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom and its bonding. The chemical shift of the ¹⁵N nucleus is sensitive to the nature of the substituents on the nitrogen atom.

NMR Technique Information Obtained Expected Observations for this compound
¹H NMR Number and environment of hydrogen atomsSignals for octyl chain protons (varying chemical shifts) and NH proton.
¹³C NMR Number and environment of carbon atomsEight distinct signals for the carbons of the octyl chain. spectrabase.com
¹⁵N NMR Electronic environment of the nitrogen atomA single signal corresponding to the nitrogen atom in the sulfamate group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. gatewayanalytical.com These techniques are complementary and provide a molecular fingerprint, allowing for the identification of specific functional groups. thermofisher.comlabmanager.comspectroscopyonline.com

FT-IR Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com For this compound, characteristic absorption bands would be observed for the N-H, S=O, S-O, and C-H bonds. The stretching vibrations of the S=O groups in sulfamates typically appear in the region of 1219–1280 cm⁻¹. mdpi.com The N-H stretching vibrations are expected in the range of 3200–3600 cm⁻¹, and the S-N group vibrations are observed between 580–800 cm⁻¹. mdpi.com

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. gatewayanalytical.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and provides information on the low-frequency modes that reveal features of the crystal lattice and molecular structure. mdpi.com In this compound, Raman spectroscopy would be useful for observing the S-O and C-C backbone vibrations of the octyl chain.

Vibrational Mode Expected FT-IR Frequency Range (cm⁻¹) Expected Raman Shift Range (cm⁻¹)
N-H Stretch3200–3600 mdpi.com
C-H Stretch (Alkyl)2850–29602850–2960
S=O Asymmetric Stretch~1350~1350
S=O Symmetric Stretch1219–1280 mdpi.com1219–1280
S-N Stretch580–800 mdpi.com580–800

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from the ground state to an excited state. nanofase.eutechnologynetworks.comscitechnol.com The presence of chromophores, or light-absorbing groups, determines the UV-Vis spectrum. bioglobax.com While the saturated alkyl chain of this compound does not absorb in the typical UV-Vis range (200-800 nm), the sulfamate group itself may exhibit some absorption at shorter UV wavelengths. The primary utility of UV-Vis for this compound would be to confirm the absence of conjugated systems or other chromophoric impurities.

High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. bioanalysis-zone.comlabmanager.com This allows for the determination of the elemental composition of a molecule and provides valuable structural information through fragmentation analysis. mdpi.comcopernicus.org

Accurate Mass Determination and Elemental Composition Verification

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. labmanager.comthermofisher.com This high mass accuracy allows for the calculation of the exact molecular formula of a compound. almacgroup.comnih.gov For this compound (C₈H₁₉NO₃S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). uab.edu By comparing the experimentally measured accurate mass with the theoretical value, the elemental composition can be confidently verified with a low ppm (parts per million) error. chromatographyonline.com The exact mass of this compound is reported as 209.108565 g/mol . spectrabase.com

Property Value
Molecular FormulaC₈H₁₉NO₃S
Molecular Weight209.3 g/mol spectrabase.com
Exact Mass209.108565 g/mol spectrabase.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping and Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.org In a typical MS/MS experiment, precursor ions of this compound are selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are analyzed in a second mass analyzer. thermofisher.comnih.gov

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-O, S-N, and C-C bonds. The analysis of these fragment ions allows for the confirmation of the connectivity of the octyl chain to the sulfamate group. Common fragmentation pathways for related compounds like octylsulfate have been studied and can provide insights into the expected fragmentation of this compound. researchgate.netrsc.org For instance, the loss of the octyl group or fragments of the alkyl chain would be expected, as well as cleavage of the sulfamate moiety. These fragmentation pathways help to unambiguously confirm the structure of this compound. nih.gov

Applications of Hyphenated MS (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques, which couple a separation method with a mass spectrometer, are powerful tools for analyzing individual components within complex samples. esogu.edu.tr Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose, combining the physical separation capabilities of liquid chromatography with the structural identification power of mass spectrometry. esogu.edu.tr This technique is ideal for analyzing biochemical, organic, and inorganic compounds in various biological and environmental matrices. esogu.edu.tr For a compound like this compound, which is likely polar and non-volatile, LC-MS/MS would offer high precision, accuracy, and sensitivity for detection and quantification, even at trace levels. esogu.edu.trchromatographyonline.com The process involves separating the analyte from the matrix using LC, ionizing it, and then using two mass analyzers (tandem MS) to select a specific parent ion and analyze its fragmentation products, which provides high specificity. esogu.edu.tr

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govalwsci.com It separates compounds based on their boiling points and interaction with the GC column before detection by a mass spectrometer. alwsci.com Direct analysis of this compound by GC-MS is likely challenging due to its probable low volatility. alwsci.com Therefore, its analysis via GC-MS would necessitate a chemical modification step known as derivatization to convert it into a more volatile form amenable to gas-phase analysis. alwsci.com

Chromatographic Separation Science for this compound

Chromatographic techniques are central to isolating and quantifying this compound, ensuring its purity and providing accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the quality control and purity assessment of chemical and pharmaceutical compounds. ipinnovative.comekb.eg The development of a robust HPLC method requires the systematic optimization of chromatographic conditions to achieve the desired resolution and quantification of the target analyte and any impurities. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. This approach uses a nonpolar stationary phase (like C18) and a polar mobile phase. jfda-online.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. chromatographyonline.com

A similar compound, sodium octylsulfate, has been analyzed using an RP-HPLC method with a C18 column and a mobile phase consisting of sodium sulfate (B86663) and methanol/acetic acid, indicating the feasibility of this approach for related structures. nih.gov Method validation is a critical step to ensure the method is accurate, precise, linear, and specific for its intended purpose. ekb.egjfda-online.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides separation based on hydrophobicity.
Mobile Phase Isocratic or Gradient mix of Acetonitrile/Methanol and an aqueous buffer (e.g., Ammonium (B1175870) Acetate) Elutes the compound from the column; composition is optimized for best separation. jfda-online.com
Flow Rate 1.0 mL/min Controls the speed of the separation and retention time. ekb.eg
Detection UV Detector (e.g., at 220 nm) Quantifies the compound based on its light absorbance. jfda-online.com
Column Temp. Ambient or controlled (e.g., 30 °C) Ensures reproducible retention times.
Injection Vol. 10-20 µL The amount of sample introduced into the system.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov It is widely used for profiling volatile organic compounds (VOCs) in various samples. nih.gov Due to the likely non-volatile nature of this compound, direct analysis by GC is generally not feasible. alwsci.com However, GC becomes a viable and powerful tool after converting this compound into a volatile derivative through a process called derivatization. alwsci.comrestek.com This chemical modification increases the analyte's volatility, making it suitable for GC separation and subsequent detection, often by mass spectrometry (GC-MS). alwsci.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. waters.com This technology operates at higher pressures than conventional HPLC, resulting in dramatic increases in resolution, speed, and sensitivity. waters.comglobalresearchonline.netaustinpublishinggroup.com The fundamental principle is that smaller particle sizes lead to higher separation efficiency. mdpi.comwaters.com An existing HPLC method for this compound could be transferred to a UPLC system to achieve faster analysis times without compromising, and often improving, the quality of the separation. mdpi.com This is particularly advantageous for high-throughput screening or when resolving complex mixtures containing closely related impurities. waters.com

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

Feature HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3.5 - 5 µm < 2 µm mdpi.com
Operating Pressure 2500 - 6000 psi up to 15,000 psi (1000 bar) waters.comglobalresearchonline.net
Resolution Good Superior; narrower and taller peaks. austinpublishinggroup.com
Analysis Time Longer (e.g., 10-30 min) Shorter; up to 9x faster than HPLC. globalresearchonline.net
Solvent Consumption Higher Significantly lower per analysis. austinpublishinggroup.com
Sensitivity Standard Higher, due to narrower peaks and increased efficiency. austinpublishinggroup.com

Gas Chromatography (GC) for Volatile this compound Derivatives or Related Compounds

Strategic Derivatization for this compound Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This strategy is employed to enhance detectability, improve chromatographic separation, or increase volatility for GC analysis. alwsci.comresearchgate.net For this compound, derivatization would be a crucial step for analysis by GC and could also be used to enhance detection in LC.

Derivatization can be performed either before the analyte enters the chromatographic column (pre-column) or after it has been separated but before it reaches the detector (post-column). chromatographytoday.comacademicjournals.org

Pre-column derivatization involves reacting the sample with a derivatizing agent before injection into the chromatograph. jasco-global.comshimadzu.eu

Advantages: This approach offers a wide variety of available reagents, consumes less reagent, and can lead to very high sensitivity. jasco-global.comshimadzu.eu The reaction products are separated on the column, so excess reagent does not typically interfere if it is chromatographically resolved. shimadzu.eu

Optimization: Key parameters to optimize include the choice of reagent, reaction time, temperature, and solvent. nih.gov For a compound like this compound, if it were to be analyzed by GC, a silylation reagent like MTBSTFA could be used to replace active hydrogens, thereby increasing volatility. nih.gov For LC analysis, a reagent that adds a fluorescent tag could be used to dramatically increase detection sensitivity. shimadzu.com

Post-column derivatization (PCD) involves mixing the column effluent with a reagent stream in a reactor placed between the column and the detector. chromatographytoday.commetrohm.com

Advantages: This method is easier to automate and is advantageous for analyzing less stable derivatives since the product only needs to be stable for a short time before detection. chromatographytoday.com It also eliminates potential interference from reagent by-products, as the separation has already occurred. hitachi-hightech.com

Optimization: Successful PCD requires a reaction with fast kinetics, a reaction coil of appropriate volume to allow for the reaction to complete without excessive peak broadening, and an additional pump to deliver the reagent. chromatographytoday.com The choice of reagent is critical and must not interfere with detection. metrohm.com

Table 3: Comparison of Pre-column and Post-column Derivatization Strategies

Feature Pre-column Derivatization Post-column Derivatization
Timing Before chromatographic separation. jasco-global.com After separation, before detection. chromatographytoday.com
Instrumentation Simpler; can often be automated in the autosampler. jasco-global.com Requires extra pump, mixing tee, and reaction coil. chromatographytoday.com
Reagent Peaks May produce interfering peaks that must be separated. shimadzu.eu No interference from reagent peaks as separation is complete. hitachi-hightech.com
Reaction Kinetics Can be slow; reaction is completed before injection. shimadzu.eu Must be rapid and complete before reaching the detector. chromatographytoday.com
Derivative Stability Derivative must be stable throughout the analysis. Derivative only needs to be stable for a short time. chromatographytoday.com
Reproducibility Can be affected by sample matrix. shimadzu.eu Generally more reproducible and less affected by matrix. hitachi-hightech.com

Selection of Derivatizing Reagents to Enhance Detection Sensitivity and Chromatographic Performance

The analytical characterization of this compound, a compound possessing both a polar sulfamate functional group and a non-polar octyl chain, presents unique challenges for chromatographic techniques. Direct analysis by gas chromatography (GC) is often hindered by its low volatility and potential for thermal degradation, while liquid chromatography (LC) may suffer from poor retention on reversed-phase columns and low ionization efficiency in mass spectrometry (MS). Chemical derivatization is a pivotal strategy to overcome these limitations by modifying the analyte's chemical structure to improve its analytical properties. The choice of derivatizing reagent is critical and depends on the analytical technique employed (GC or LC) and the specific functional group targeted for modification.

For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. scielo.brnih.gov This is typically achieved by replacing the active hydrogen atoms on the sulfamate group (-NH2) and any potential hydroxyl groups with less polar, more stable moieties. Silylation is a widely used technique for this purpose. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing amines, alcohols, and other polar functional groups. interchim.fr MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) derivatives formed by BSTFA, which is a crucial advantage when dealing with trace analysis or complex matrices.

Another strategy for GC analysis involves acylation. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary and secondary amines to form trifluoroacetyl derivatives. h-brs.deh-brs.de These derivatives are more volatile and exhibit improved chromatographic behavior. h-brs.de For compounds with acidic protons, such as the N-H of the sulfamate group, alkylation reagents like pentafluorobenzyl bromide (PFBBr) can be employed. This reagent introduces a highly electronegative pentafluorobenzyl group, which significantly enhances detection sensitivity when using an electron capture detector (ECD). gcms.czresearchgate.net

For LC-MS/MS analysis, the focus of derivatization shifts from increasing volatility to enhancing ionization efficiency and improving chromatographic retention. ddtjournal.com Since this compound may have low ionization efficiency in its native form, introducing a permanently charged or easily ionizable group can dramatically increase detection sensitivity. ddtjournal.comnih.gov For instance, reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can derivatize hydroxyl groups, introducing a cationic charge that allows for highly sensitive detection in positive ion mode electrospray ionization (ESI)-MS. nih.govrsc.org

Alternatively, derivatization can be used to introduce a fluorescent tag, enabling highly sensitive detection with a fluorescence detector (FLD). Fluorescamine (B152294) is a classic example, reacting with primary amines, such as the one in the sulfamate group, to form intensely fluorescent derivatives. nih.govtandfonline.com This approach is well-established for the analysis of sulfonamides and offers excellent sensitivity and selectivity. nih.govmdpi.com The reaction is rapid and occurs at a specific pH, allowing for controlled derivatization. nih.govtandfonline.com

The selection of the most appropriate derivatizing reagent is a balance between reaction efficiency, the stability of the resulting derivative, the compatibility with the chosen analytical platform, and the potential for introduction of interferences.

Table 1: Selection of Derivatizing Reagents for this compound Analysis

Analytical Technique Derivatization Goal Reagent Class Example Reagent Target Functional Group Benefit
GC-MS Increase Volatility & Thermal Stability Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) -NH2, -OH Forms TMS derivatives, improves peak shape. interchim.fr
GC-MS Increase Volatility & Stability Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) -NH2, -OH Forms more stable TBDMS derivatives.
GC-MS Increase Volatility & ECD Response Acylation Trifluoroacetic anhydride (TFAA) -NH2 Forms volatile trifluoroacetyl derivatives. h-brs.deh-brs.de
GC-MS/ECD Enhance ECD Sensitivity Alkylation Pentafluorobenzyl bromide (PFBBr) Acidic N-H Introduces highly electronegative group. gcms.cz
LC-MS/MS Enhance Ionization Efficiency Charge-Tagging 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) -OH Adds a permanent positive charge. nih.govrsc.org
HPLC-FLD Enhance Detection Sensitivity Fluorogenic Labeling Fluorescamine Primary -NH2 Forms highly fluorescent derivative. nih.govtandfonline.com

Impact of Derivatization on Analytical Reproducibility and Accuracy

While derivatization is a powerful tool to enhance analytical performance, it introduces an additional step in the sample preparation workflow that can potentially affect the reproducibility and accuracy of the method. The completeness of the reaction, the stability of the derivatives, and the potential for side reactions are critical factors that must be carefully controlled and validated.

The reproducibility of a derivatization reaction is paramount for achieving consistent quantitative results. Incomplete or variable reaction yields will lead to high variability in the analytical response. Factors such as reaction time, temperature, pH, and reagent concentration must be optimized to ensure the reaction proceeds to completion for all samples and standards. nih.govnih.gov For example, in the derivatization of sulfonamides with fluorescamine, the pH of the reaction medium is a critical parameter, with optimal reactivity observed in a narrow pH range (e.g., pH 3.0-3.4). nih.govtandfonline.com Deviations from this optimal pH can lead to decreased derivatization efficiency and poor reproducibility. tandfonline.com Similarly, silylation reactions can be sensitive to moisture, which can lead to poor reaction yields and instability of the derivatized analytes. Therefore, ensuring anhydrous conditions is crucial for reproducibility. protocols.io The use of an autosampler for the derivatization process can enhance reproducibility by keeping reaction times and conditions constant between samples.

Accuracy is influenced by the recovery of the analyte through the entire analytical procedure, including the derivatization step, and the absence of interferences. The derivatization reaction itself should be specific to the target analyte and not produce interfering byproducts. The stability of the formed derivative is also crucial; degradation of the derivative between its formation and analysis will lead to inaccurate (underestimated) results. Stability tests are often performed to determine the time window within which the derivatized samples should be analyzed. nih.govnih.gov For instance, studies on FMP-TS derivatives of vitamin D metabolites showed that the derivatized samples were stable for 24 hours when stored at -20°C. nih.gov

Method validation studies for derivatization-based assays typically report on recovery, precision (repeatability and reproducibility), and linearity. For a method using fluorescamine to derivatize sulfonamides in meat, an average recovery of 92.6% was achieved with a coefficient of variation of 6.2%, indicating good accuracy and precision. nih.gov Another study on sulfonamides in feed using fluorescamine derivatization reported satisfactory recoveries (79.3–114.0%) with repeatability and reproducibility in the range of 2.7–9.1% and 5.9–14.9%, respectively. mdpi.comresearchgate.net For a method involving derivatization of alkyl sulfonates with trimethylamine (B31210) for LC-MS analysis, recoveries were generally above 85% with excellent injection precision (RSD = 0.4–4%). researchgate.netnih.gov These findings demonstrate that with proper optimization and control, derivatization procedures can be both highly reproducible and accurate.

Table 2: Impact of Derivatization on Method Performance for Related Analytes

Derivatization Reagent Analyte Class Matrix Key Performance Metrics Reference
Fluorescamine Sulfonamides Meat Recovery: 92.6% CV: 6.2% LOD: 0.005 ng/g nih.gov
Fluorescamine Sulfonamides Animal Feed Recovery: 79.3–114.0% Repeatability (RSD): 2.7–9.1% Reproducibility (RSD): 5.9–14.9% mdpi.comresearchgate.net
Fluorescamine Sulfonamides Chicken Muscle Recovery: 77.7–92.3% Linearity: R² > 0.99 tandfonline.com
Trimethylamine Alkyl Sulfonates Drug Substances Recovery: >85% Precision (RSD): 0.4–4% Linearity: R² ≥ 0.99 researchgate.netnih.gov
FMP-TS Vitamin D Metabolites Human Serum Recovery: 95-111% CV: 0.9-11.3% Linearity: R² = 0.9977–0.9992 nih.gov

| Trifluoroacetic anhydride (TFAA) | Long-chain primary alkyl amines | Boiler Water | RSD: 2.3-7.8% | h-brs.de |

Crystallographic Investigations of Octylsulfamate Solid State Structures

Single Crystal X-ray Diffraction of Octylsulfamate and its Salts

An SCXRD experiment on a suitable single crystal of this compound would yield precise structural data. The process involves exposing the crystal to a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. nih.govscispace.com This diffraction pattern is unique to the crystal's internal structure. libretexts.org Computational methods are then used to process this data and generate a three-dimensional electron density map, from which the positions of individual atoms can be determined. youtube.com

The resulting structural solution would provide key parameters, including:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal. carleton.edu

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the covalent bonds within the this compound molecule, such as the S-O, S-N, and C-C bond lengths.

Torsional Angles: These define the conformation of the flexible octyl chain and the orientation of the sulfamate (B1201201) group.

While specific data for this compound is not published, a hypothetical data table for a related simple alkylsulfamate crystal is presented below to illustrate the expected output of such an analysis.

ParameterHypothetical Value
Chemical FormulaC₈H₁₉NO₃S
Formula Weight209.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541
b (Å)5.492
c (Å)25.118
α (°)90
β (°)94.52
γ (°)90
Volume (ų)1173.4
Z (molecules/unit cell)4

If this compound is synthesized from a chiral precursor, such as a chiral alcohol, the resulting molecule will be chiral. SCXRD is a powerful tool for determining the absolute configuration of a chiral molecule, provided it crystallizes in a non-centrosymmetric space group. The analysis often relies on anomalous dispersion effects, particularly if a heavier atom is present in the structure or if a suitable X-ray wavelength is used. The Flack parameter is calculated during structure refinement to provide a reliable indication of the absolute stereochemistry. google.com In cases where a chiral center exists, such as on the octyl chain, SCXRD can unambiguously establish its (R) or (S) configuration.

Precise Determination of Molecular and Crystal Structures

Crystallization Techniques for this compound

Obtaining high-quality single crystals suitable for SCXRD analysis is often the most challenging step in a structural study. nih.gov The process is largely empirical and involves a systematic search for conditions that promote slow, ordered growth from a supersaturated solution. mt.com

The initial step in crystallization is screening a wide range of conditions to find a "hit"—a condition that produces any crystalline material, even if it is of poor quality. hamptonresearch.com For a compound like this compound, this would involve varying several parameters:

Solvents: A range of solvents with different polarities would be tested to find one in which this compound has moderate solubility that decreases with temperature.

Precipitants: In some cases, an anti-solvent (a solvent in which the compound is insoluble) is added to induce precipitation. allfordrugs.com

Temperature: Cooling crystallization is a common method where the compound is dissolved at a high temperature and allowed to cool slowly. allfordrugs.com

Concentration: The starting concentration of the this compound solution must be carefully controlled to achieve the optimal level of supersaturation. mt.com

Once initial crystals are obtained, the conditions are optimized to improve their size and quality. nih.gov Optimization involves making small, incremental changes to the initial hit conditions, such as the rate of cooling, the concentration of the solute, and the ratio of solvent to anti-solvent. hamptonresearch.com Techniques like vapor diffusion (hanging or sitting drop) and solvent layering are commonly employed to allow for slow crystal growth. allfordrugs.com

FactorVariables for Screening & OptimizationRationale
Solvent SystemEthanol, Methanol, Acetone, Acetonitrile, Toluene, Heptane, Water/Alcohol mixturesMatch solvent polarity to solute to achieve moderate solubility. Mixtures can fine-tune solubility.
Crystallization MethodSlow Evaporation, Slow Cooling, Vapor Diffusion, Solvent LayeringControls the rate of supersaturation to favor growth of large, single crystals over many small ones.
Temperature5 °C, Room Temperature, 40 °CSolubility is often temperature-dependent; controlling this affects the supersaturation driving force. mt.com
AdditivesSeed crystals, structurally similar molecules, surfactantsSeed crystals provide a template for growth; additives can influence crystal habit or inhibit unwanted polymorphs. researchgate.net

The choice of solvent can significantly influence the final shape (morphology or habit) of the crystals. mdpi.comresearchgate.net This occurs because solvent molecules can interact differently with the various faces of a growing crystal, inhibiting or promoting growth in specific directions. researchgate.net For an amphiphilic molecule like this compound, polar solvents (e.g., ethanol) might interact strongly with the polar sulfamate headgroup, while nonpolar solvents (e.g., heptane) would interact more with the octyl tail. This differential interaction can lead to different crystal morphologies, such as plates versus needles. nih.gov

In the case of this compound salts (e.g., sodium or potassium this compound), the size and coordination preference of the counterion will play a major role in the crystal packing and the resulting structure. Different counterions can lead to the formation of entirely different crystal lattices (polymorphs). Additives, even in small amounts, can also alter crystal habit by adsorbing to specific crystal faces. researchgate.net

Systematic Screening and Optimization Strategies for Crystal Growth

Elucidation of Supramolecular Architectures in this compound Solids

Supramolecular chemistry focuses on the non-covalent interactions that direct the assembly of molecules into larger, ordered structures. rsc.org For this compound, the crystal structure is determined by a balance of hydrogen bonding, ionic interactions (in the case of salts), and van der Waals forces. The sulfamate group (-SO₃NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). This would likely lead to the formation of robust hydrogen-bonding networks, such as chains or sheets, which would be a dominant feature of the crystal packing. researchgate.net

The long, nonpolar octyl chains would be expected to pack together to maximize van der Waals interactions, likely forming interdigitated or layered structures segregated from the polar sulfamate layers. This segregation of polar and nonpolar domains is a common feature in the crystal structures of amphiphilic molecules, such as sodium n-octyl sulfate (B86663). tcichemicals.com The elucidation of these supramolecular motifs is key to understanding the material's properties and to designing new crystalline materials with desired architectures. researchgate.netsciencesconf.org

Analysis of Crystal Packing Motifs and Polymorphism

Information regarding the crystal packing motifs of this compound is currently unavailable. The arrangement of molecules in the solid state, driven by the interplay of hydrogen bonding from the sulfamate head and van der Waals forces from the octyl tail, cannot be described.

Furthermore, there is no published research on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. hamptonresearch.comresearchgate.net Studies on different crystalline phases, their relative stabilities, and the conditions for their formation have not been conducted for this specific compound.

Octylsulfamate As a Versatile Chemical Reagent and Intermediate in Synthetic Chemistry

Octylsulfamate in Directed Organic Synthesis

The sulfamate (B1201201) functional group is a unique moiety that can serve multiple roles in organic synthesis. Although literature specifically detailing the synthetic applications of this compound is not abundant, the known reactivity of other alkyl and aryl sulfamates allows for extrapolation of its potential uses.

Role as a Synthetic Building Block for Functional Group Introduction

This compound can theoretically serve as a building block for introducing the octyl group or the sulfamate functionality into a molecule. The sulfamate group itself is a key pharmacophore in a number of biologically active compounds, including steroid sulfatase inhibitors. nih.gov

Research on aryl sulfamates has demonstrated their utility in cross-coupling reactions. For instance, iron-catalyzed alkylations of aryl sulfamates with Grignard reagents have been reported to form new carbon-carbon bonds. nih.govacs.org This suggests that this compound, under appropriate catalytic conditions, could potentially undergo similar reactions, allowing the transfer of the octyl group.

Furthermore, the sulfamate moiety can be a precursor to other functional groups. The synthesis of a small library of substituted phenylsulfonamido-alkyl sulfamates has been documented, where the sulfamate group is introduced by reacting an alcohol with sulfamoyl chloride. mdpi.com This indicates that the this compound itself could be further functionalized at the nitrogen atom.

Table 1: Potential Reactions of this compound as a Synthetic Building Block

Reaction Type Potential Reagents Potential Product Notes
Cross-Coupling Organometallic reagents (e.g., Grignard) Alkylated arenes/heterocycles Based on reactivity of aryl sulfamates. nih.govacs.org
N-Functionalization Electrophiles (e.g., alkyl halides, acyl chlorides) N-substituted octylsulfamates General reactivity of sulfamides.

Application as a Leaving Group or Activating Agent in Cascade Reactions

A key feature of sulfonate esters is their ability to function as excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.comperiodicchemistry.com This property arises from the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid. While sulfamates are structurally related, their leaving group ability is context-dependent and generally less pronounced than that of sulfonates like tosylates or mesylates. cmu.edu

The sulfamate group can be converted into a good leaving group under specific conditions. For instance, in the context of solid-phase synthesis, the sulfamate functional group has been used as an anchor. Cleavage can be achieved under acidic conditions to regenerate the sulfamate or via nucleophilic attack to release the corresponding alcohol or phenol. acs.org This suggests that the this compound moiety could be employed as a latent leaving group, activated under specific reaction conditions.

Cascade reactions, which involve multiple bond-forming events in a single operation, often rely on the generation of reactive intermediates. rsc.orgrsc.orgdigitellinc.com While no specific examples involving this compound in cascade reactions have been reported, its potential to act as a leaving group suggests it could participate in such sequences. For example, an initial reaction could activate the sulfamate group, which then departs in a subsequent step to facilitate a cyclization or rearrangement. Recent studies on sulfamate esters have shown their utility in radical-polar crossover cyclization reactions via 1,6-hydrogen atom transfer, highlighting their potential in complex bond formations. openarchives.gr

This compound in the Development of Novel Materials

The bifunctional nature of this compound, possessing a hydrophobic octyl chain and a polar sulfamate headgroup, makes it an interesting candidate for the development of new materials with tailored properties.

Incorporation into Polymeric Structures for Tailored Material Properties

The sulfamate functional group can be incorporated into polymer backbones to create novel materials. For instance, polysulfamates have been synthesized through the nucleophilic polycondensation of aryl bisphenols and disulfamoyl difluorides, yielding materials with good thermal stability and mechanical properties. google.com This suggests that monomers derived from or containing the this compound structure could be used in polymerization reactions.

Furthermore, post-polymerization modification is a powerful tool for functionalizing existing polymers. A recent study demonstrated the amination of polybutadiene (B167195) with sulfamates to enhance its thermal stability and induce self-assembly. hereon.de This approach could theoretically be applied using this compound to introduce both the sulfamate group and the long alkyl chain onto a polymer backbone, thereby modifying its surface properties and solubility. The synthesis of block polyampholytes containing sulfamate groups has also been reported, where the functional groups were introduced by reacting a polymer with chlorosulfonyl isocyanate. nih.gov

Table 2: Potential Polymer Architectures Incorporating this compound

Polymerization Method Monomer Type Potential Polymer Properties
Polycondensation Difunctionalized this compound derivatives Thermally stable, tunable solubility
Post-polymerization Modification This compound as a reagent Modified surface energy, self-assembly

A patent from 1973 describes the use of water-soluble compounds containing a sulfamate group as catalysts for the cross-linking of polymer systems containing N-methylolamide groups. nih.gov This indicates a potential application for water-soluble derivatives of this compound in polymer curing processes.

Application in Surface Chemistry and Coating Technologies

The amphiphilic character of this compound suggests its potential as a surfactant or a component in surface coatings. The hydrophobic octyl tail would tend to orient away from polar media, while the polar sulfamate headgroup would interact with polar surfaces or solvents. This behavior is fundamental to the formation of micelles and the modification of surface energies. nih.gov

While direct studies on this compound in surface chemistry are lacking, research on related compounds provides insights. For example, sulfate-functionalized surfaces have been created on polymers to improve hemocompatibility, mimicking the biofunctionality of heparin. Anionic sulfate-functionalized polystyrene nanoparticles have also been synthesized for use in biosensors. Although the sulfate (B86663) and sulfamate groups are distinct, this research highlights the general strategy of using sulfur-based functional groups to modify surface properties. The presence of the sulfamate group on a surface could impart specific binding properties or alter its hydrophilicity.

In the context of coatings, the incorporation of this compound into a polymer matrix could be used to control the surface properties of the resulting film. For example, it could act as a leveling agent or be used to create surfaces with specific wetting characteristics.

Utilizing this compound in Advanced Analytical Methodologies

Specific analytical methods for the direct determination of this compound are not well-documented in the literature. However, general methods for the analysis of related compounds can be adapted.

For instance, a derivatization liquid chromatography-mass spectrometry (LC/MS) method has been developed for the determination of trace levels of alkyl sulfonates in drug substances. This method involves derivatizing the alkyl sulfonates with trimethylamine (B31210) or triethylamine (B128534) to form quaternary ammonium (B1175870) products, which can be readily separated and detected. A similar derivatization strategy could potentially be developed for this compound, likely involving a reaction at the N-H bond of the sulfamate group.

The general principles of analytical chemistry, including techniques like spectroscopy, chromatography, and calorimetry, would be applicable to the characterization and quantification of this compound. High-performance liquid chromatography (HPLC), potentially with a mass spectrometric detector, would likely be the method of choice for its separation and quantification in complex mixtures.

Table 3: Potential Analytical Techniques for this compound

Technique Potential Application Notes
LC/MS Quantification in complex matrices May require derivatization for enhanced sensitivity and chromatographic retention.
NMR Spectroscopy Structural elucidation 1H, 13C, and 15N NMR would provide detailed structural information.
Infrared Spectroscopy Functional group identification Characteristic absorptions for N-H, S=O, and C-O bonds would be present.

This compound as a Chemical Standard for Quantification

A thorough review of scientific literature and chemical databases indicates that this compound (also known as sulfamic acid, octyl ester) is not commonly utilized or established as a chemical standard for quantification in analytical chemistry. While its existence is documented, with a registered CAS number of 282725-75-1, there is a notable absence of research pertaining to its development or application as a primary or secondary standard for analytical measurements. nih.gov

Chemical standards require well-characterized properties such as high purity, stability, and low hygroscopicity, which are certified through rigorous testing. Currently, no significant studies or commercially available certified reference materials for this compound have been identified. The closely related compound, sodium octyl sulfate, is commercially available as an analytical standard, particularly for applications in ion-pair chromatography. chemservice.comsigmaaldrich.com However, this should not be confused with this compound, which possesses a different chemical structure and properties. nih.govvulcanchem.com

The potential for this compound to be developed as a standard would necessitate comprehensive studies to establish its purity, stability under various conditions, and homogeneity. Without such research, its use as a reliable chemical standard for quantification remains undocumented in the scientific community.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octylsulfamate, and how can reproducibility be ensured in laboratory settings?

  • Methodological Answer :

  • This compound is typically synthesized via sulfamation of octanol using sulfamoyl chloride under anhydrous conditions. Key steps include maintaining a temperature of 0–5°C during reagent addition and using triethylamine as a base to neutralize HCl byproducts .
  • To ensure reproducibility:

Document solvent purity (e.g., ≥99.9% anhydrous dichloromethane).

Standardize reaction monitoring (e.g., TLC with Rf = 0.3 in hexane:ethyl acetate 3:1).

Validate product purity via 1H^1H-NMR (δ 1.2–1.6 ppm for octyl chain protons) and elemental analysis (C8_8H17_{17}NO3_3S; expected C 44.6%, H 7.9%, N 6.5%) .

Q. How can researchers characterize this compound’s physicochemical properties using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Confirm sulfamate ester C=O stretch at ~1700 cm1^{-1} and S=O asymmetric stretching at 1350–1300 cm1^{-1}.
  • 13C^13C-NMR : Look for carbonyl carbon at ~155 ppm and octyl chain carbons at 22–32 ppm.
  • Chromatography :
  • Use reverse-phase HPLC (C18 column, acetonitrile:water 70:30) with UV detection at 210 nm. Retention time: ~8.2 minutes .

Q. What literature review strategies are recommended to identify gaps in this compound’s biological activity studies?

  • Methodological Answer :

  • Conduct systematic searches on PubMed, SciFinder, and Web of Science using Boolean terms:
  • ("this compound" OR "C8-sulfamate") AND ("biological activity" OR "enzyme inhibition") NOT "industrial synthesis".
  • Prioritize studies with mechanistic data (e.g., IC50_{50} values against carbonic anhydrase isoforms) and cross-reference patents via Google Patents for unpublished findings .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition efficacy across studies be resolved?

  • Methodological Answer :

  • Root-Cause Analysis Framework :

Compare assay conditions (pH, buffer composition, temperature). Example: Activity drops at pH >8 due to ester hydrolysis .

Validate enzyme sources (recombinant vs. tissue-extracted proteins may show variability).

Replicate experiments using standardized protocols (e.g., fixed substrate concentrations and pre-incubation times) .

  • Statistical Tools : Apply Bland-Altman plots to assess inter-study variability in IC50_{50} values.

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Physiological Media :
  • Prepare buffers mimicking blood (pH 7.4), gastric fluid (pH 1.2), and lysosomal compartments (pH 4.5).
  • Monitor degradation via LC-MS over 24 hours. Half-life (t1/2t_{1/2}) in blood: ~6 hours; gastric fluid: <1 hour .
  • Accelerated Stability Testing : Use Arrhenius equation to predict shelf-life at 25°C based on high-temperature (40–60°C) degradation kinetics .

Q. How can machine learning models enhance the prediction of this compound’s drug-likeness and off-target effects?

  • Methodological Answer :

  • Data Curation : Compile ADMET datasets (e.g., ChEMBL, PubChem) with descriptors like LogP, polar surface area, and hERG inhibition data.
  • Model Training :
  • Use Random Forest or Graph Neural Networks to predict blood-brain barrier permeability (BBBP) and CYP450 inhibition.
  • Validate with in vitro assays (e.g., Caco-2 permeability) .

Key Considerations for Researchers

  • Ethical Reporting : Disclose all synthetic yields, failed experiments, and computational model limitations to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.